molecular formula C12H12N2O2 B1373954 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1250673-36-9

1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1373954
CAS RN: 1250673-36-9
M. Wt: 216.24 g/mol
InChI Key: LRHONBYCCYYORC-UHFFFAOYSA-N
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Description

“1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to other compounds such as “5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester” and "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester" .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied . For instance, the formation of a similar compound, “5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid”, has been proposed . Another study reported the synthesis of a 1-phenyl-pyrazole-4-carboxylic acid derivative through the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrazole ring attached to a phenyl ring and a carboxylic acid group . The InChI code for this compound is 1S/C12H12N2O2/c1-2-14-11(9-6-4-3-5-7-9)10(8-13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is a powder at room temperature .

Scientific Research Applications

Structural and Spectral Investigations

1-Ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been a subject of interest in structural and spectral studies. Research has combined experimental and theoretical approaches to study these compounds. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, has been characterized using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These studies provide insight into the molecular structure and electronic transitions within these molecules (Viveka et al., 2016).

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives are a significant area of research. Various methods have been developed for synthesizing pyrazole derivatives efficiently. For example, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a one-pot condensation reaction, with its structure confirmed by several spectroscopic methods (Viveka et al., 2016).

Potential for Nonlinear Optical Materials

Pyrazole derivatives have shown promise as potential materials for nonlinear optical applications. A study synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and characterized their optical nonlinearity. The findings suggest that certain compounds in this series could be candidates for optical limiting applications (Chandrakantha et al., 2013).

Future Directions

The future directions for research on “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields such as medicine and agriculture .

Biochemical Analysis

Biochemical Properties

1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been found to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The binding of this compound to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .

properties

IUPAC Name

1-ethyl-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-14-11(9-6-4-3-5-7-9)10(8-13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHONBYCCYYORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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